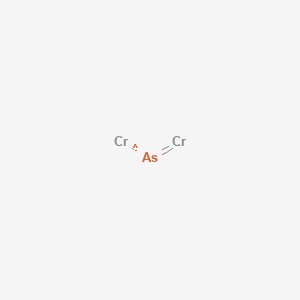
Chromium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium arsenide is a compound consisting of chromium and arsenic. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific fields. This compound typically crystallizes in an orthorhombic structure and exhibits antiferromagnetic behavior at low temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium arsenide can be synthesized by direct combination of elemental chromium and arsenic. The process involves heating a stoichiometric mixture of chromium and arsenic in a vacuum-sealed quartz tube at high temperatures (around 800°C) to prevent oxidation .
Industrial Production Methods: In industrial settings, high-purity chromium and arsenic are mixed and ground in a vacuum environment to avoid contamination. The mixture is then heated in quartz ampoules under an inert atmosphere, such as purified argon, to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like oxygen or hydrogen peroxide, leading to the formation of chromium oxides and arsenic oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas, which can convert this compound back to its elemental forms.
Major Products: The major products formed from these reactions include chromium oxides, arsenic oxides, and substituted compounds like chromium phosphide .
Wissenschaftliche Forschungsanwendungen
Semiconductor Applications
Chromium arsenide is primarily utilized in the semiconductor industry due to its favorable electronic properties. It is used in:
- Photo-optic Devices : this compound serves as a material for laser diodes and light-emitting diodes (LEDs). Its ability to efficiently convert electrical energy into light makes it suitable for optoelectronic applications.
- Quantum Dots : These nanometer-scale semiconductor particles exhibit quantum mechanical properties and are used in displays and biological imaging.
- Radiation Detectors : Chromium-compensated gallium arsenide sensors are evaluated for photon counting applications, benefiting from their high electron mobility and absorption efficiency compared to other materials like silicon .
Case Study: Radiation Sensors
A study demonstrated that chromium-compensated gallium arsenide sensors could effectively detect radiation with enhanced performance metrics over traditional materials. This advancement opens pathways for applications in medical imaging and non-destructive testing .
Environmental Remediation
Recent research highlights the potential of this compound in environmental applications, particularly in water purification systems. A notable development involves an adsorbent material designed to simultaneously remove toxic chromium and arsenic from water supplies.
- Adsorbent Material : Researchers at Oak Ridge National Laboratory developed a bifunctional ionic covalent organic network that captures chromium and arsenic in a balanced ratio. The material demonstrated a significant reduction in chromate concentrations, achieving levels below regulatory limits within minutes .
Data Table: Adsorbent Performance Metrics
| Pollutant | Initial Concentration (ppm) | Final Concentration (ppb) | Reduction Efficiency (%) |
|---|---|---|---|
| Chromate | 1 | 0.01 | 99 |
| Arsenate | 1 | 0.005 | 99.5 |
This dual-action capability not only addresses the presence of these heavy metals but also contributes to meeting clean water standards set by regulatory bodies .
Superconductivity Research
This compound has been identified as a material of interest in superconductivity research. An international research team discovered an unusual electronic state within this compound at ultralow temperatures, revealing a linear increase in electrical resistance under certain conditions.
- Superconducting Properties : The study indicated that this compound exhibits unique magnetoresistance characteristics, which are crucial for understanding superconducting materials and their applications in quantum computing and advanced electronic devices .
Data Table: Electrical Resistance Measurements
| Temperature (K) | Resistance (Ω) | Observation |
|---|---|---|
| 0.1 | 0.002 | Linear increase observed |
| 0.5 | 0.005 | Transition to superconducting state |
These findings suggest that this compound could play a significant role in the development of next-generation superconductors .
Wirkmechanismus
The mechanism by which chromium arsenide exerts its effects is primarily through its magnetic and electronic properties. The compound’s antiferromagnetic order and high spin polarization at the Fermi level play crucial roles in its behavior. The interactions between chromium atoms and the electronic structure of arsenic contribute to its unique properties .
Vergleich Mit ähnlichen Verbindungen
Chromium arsenide can be compared with other arsenides and similar compounds:
Gallium arsenide: Unlike this compound, gallium arsenide is a well-known semiconductor with applications in electronics and photovoltaics.
Nickel arsenide: Nickel arsenide shares some structural similarities with this compound but differs in its magnetic properties.
Cadmium arsenide: Cadmium arsenide is another semiconductor with unique electronic properties, often studied for its topological characteristics.
This compound stands out due to its combination of magnetic and electronic properties, making it a versatile compound for various advanced applications.
Eigenschaften
CAS-Nummer |
12254-85-2 |
|---|---|
Molekularformel |
AsCr |
Molekulargewicht |
126.918 g/mol |
IUPAC-Name |
arsenic;chromium |
InChI |
InChI=1S/As.Cr |
InChI-Schlüssel |
OTJXRUHUGBSPCL-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr]=[As] |
Kanonische SMILES |
[Cr].[As] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















